N-[2-(4-methylphenyl)-4-oxoquinazolin-3(4H)-yl]thiophene-2-carboxamide
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Overview
Description
N-[2-(4-methylphenyl)-4-oxoquinazolin-3(4H)-yl]thiophene-2-carboxamide is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by the presence of a quinazolinone core structure, which is fused with a thiophene ring and a carboxamide group. The compound’s unique structure imparts it with distinct chemical and biological properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methylphenyl)-4-oxoquinazolin-3(4H)-yl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a halogenated quinazolinone intermediate.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the quinazolinone-thiophene intermediate with an appropriate amine under dehydrative conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methylphenyl)-4-oxoquinazolin-3(4H)-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of quinazolinone N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the thiophene ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents like tetrahydrofuran (THF) or ethanol.
Substitution: Alkyl halides, acyl chlorides; typically carried out in the presence of a base like triethylamine or pyridine.
Major Products
Oxidation: Quinazolinone N-oxides
Reduction: Hydroxyquinazolinone derivatives
Substitution: Alkylated or acylated thiophene derivatives
Scientific Research Applications
N-[2-(4-methylphenyl)-4-oxoquinazolin-3(4H)-yl]thiophene-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other proteins involved in cell signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of N-[2-(4-methylphenyl)-4-oxoquinazolin-3(4H)-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound primarily targets kinases and other enzymes involved in cell signaling pathways. It binds to the active site of these enzymes, inhibiting their activity.
Pathways Involved: By inhibiting key enzymes, the compound can disrupt various cellular processes, including cell proliferation, apoptosis, and inflammation. This makes it a potential candidate for therapeutic applications in diseases like cancer and inflammatory disorders.
Comparison with Similar Compounds
N-[2-(4-methylphenyl)-4-oxoquinazolin-3(4H)-yl]thiophene-2-carboxamide can be compared with other quinazolinone derivatives and thiophene-containing compounds:
Similar Compounds:
Uniqueness: The combination of the quinazolinone core with the thiophene ring and carboxamide group in this compound imparts it with distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C20H15N3O2S |
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Molecular Weight |
361.4 g/mol |
IUPAC Name |
N-[2-(4-methylphenyl)-4-oxoquinazolin-3-yl]thiophene-2-carboxamide |
InChI |
InChI=1S/C20H15N3O2S/c1-13-8-10-14(11-9-13)18-21-16-6-3-2-5-15(16)20(25)23(18)22-19(24)17-7-4-12-26-17/h2-12H,1H3,(H,22,24) |
InChI Key |
NCLDZXLYVRGXHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2NC(=O)C4=CC=CS4 |
Origin of Product |
United States |
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